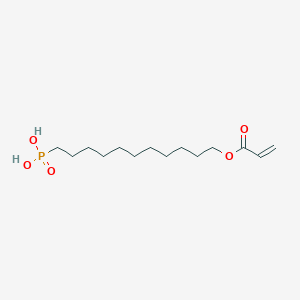
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a pyridine ring substituted with an isopropoxy group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route might include:
Formation of the pyridine core: Starting from a suitable pyridine precursor, the core structure is constructed through various organic reactions such as nucleophilic substitution or cyclization.
Introduction of the isopropoxy group: The isopropoxy group can be introduced via an etherification reaction using isopropanol and an appropriate activating agent.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE would depend on its specific biological target. Generally, such compounds might:
Bind to receptors: Interact with specific receptors on cell surfaces to modulate signaling pathways.
Inhibit enzymes: Block the activity of enzymes involved in critical biochemical processes.
Disrupt cellular functions: Interfere with cellular processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyridine: Lacks the isopropoxy group but shares the piperazine and pyridine core.
6-(4-Methylpiperazin-1-yl)-4-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness
4-ISOPROPOXY-6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-AMINE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H22N4O |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
6-(4-methylpiperazin-1-yl)-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C13H22N4O/c1-10(2)18-12-8-13(15-9-11(12)14)17-6-4-16(3)5-7-17/h8-10H,4-7,14H2,1-3H3 |
Clé InChI |
CRMKMMOMVSKZRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=NC=C1N)N2CCN(CC2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8753793.png)






![4-{[(2,2,2-TRIFLUOROETHYL)AMINO]METHYL}BENZONITRILE](/img/structure/B8753857.png)
